REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][N:20]=[C:19]2[CH:23]=[C:24]([C:26]3[N:31]=[CH:30][C:29]([CH2:32][N:33]([CH2:41][CH2:42][O:43][CH3:44])[C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:28][CH:27]=3)[S:25][C:18]=12>CS(C)=O.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:17]2[CH:22]=[CH:21][N:20]=[C:19]3[CH:23]=[C:24]([C:26]4[N:31]=[CH:30][C:29]([CH2:32][N:33]([CH2:41][CH2:42][O:43][CH3:44])[C:34](=[O:40])[O:35][C:36]([CH3:37])([CH3:38])[CH3:39])=[CH:28][CH:27]=4)[S:25][C:18]=23)=[C:4]([F:9])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
1.933 g
|
Type
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reactant
|
Smiles
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NC1=CC(=C(C=C1)O)F
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Name
|
|
Quantity
|
2.017 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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ClC1=C2C(=NC=C1)C=C(S2)C2=CC=C(C=N2)CN(C(OC(C)(C)C)=O)CCOC
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Name
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resultant suspension
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled down
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with water (2×30 mL)
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Type
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CUSTOM
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Details
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dried overnight
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Duration
|
8 (± 8) h
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Type
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CUSTOM
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Details
|
The dry solid was triturated with Et2O (50 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(OC2=C3C(=NC=C2)C=C(S3)C3=CC=C(C=N3)CN(C(OC(C)(C)C)=O)CCOC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.18 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |